6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile
CAS No.:
Cat. No.: VC17677389
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO |
|---|---|
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | 6-propan-2-yl-1-oxaspiro[2.6]nonane-2-carbonitrile |
| Standard InChI | InChI=1S/C12H19NO/c1-9(2)10-4-3-6-12(7-5-10)11(8-13)14-12/h9-11H,3-7H2,1-2H3 |
| Standard InChI Key | WQMGNFMECNQBCW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CCCC2(CC1)C(O2)C#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile (CAS: 1866842-04-7) belongs to the class of spirocyclic compounds, defined by two rings sharing a single spiro carbon atom . The spiro[2.6] notation indicates a 2-membered epoxide ring fused to a 6-membered carbocyclic ring, forming a nonane backbone (9 atoms total). Key structural features include:
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A propan-2-yl (isopropyl) group at position 6 of the cyclohexane ring.
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A carbonitrile (-CN) group at position 2 of the epoxide ring.
The molecular formula is , with a molecular weight of 193.28 g/mol .
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous spiro compounds are typically analyzed via:
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Nuclear Magnetic Resonance (NMR): Distinct signals for the spiro carbon, epoxide protons, and isopropyl groups.
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Infrared (IR) Spectroscopy: A sharp peak near 2240 cm confirms the nitrile group .
Synthesis and Manufacturing
Synthetic Routes
Synthesis of 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile likely involves multi-step methodologies similar to those used for related spiro epoxides :
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Cyclization: Formation of the cyclohexane ring via intramolecular aldol condensation or Diels-Alder reactions.
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Epoxidation: Introduction of the 2-membered oxygen ring using peroxides or ozonolysis.
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Functionalization:
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Alkylation with 2-bromopropane to introduce the isopropyl group.
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Nitrile incorporation via nucleophilic substitution or cyanation reactions.
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Optimization Challenges
Key challenges include maintaining the stability of the strained epoxide ring during functionalization and achieving regioselective substitution at position 6. Solvent polarity and temperature control are critical to minimizing side reactions .
Physical and Chemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 193.28 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Cool, dry environment | |
| Density (estimated) | ~1.05 g/cm | * |
| Boiling Point (estimated) | 240–260°C | * |
*Estimated from parent compound 1-oxaspiro[2.6]nonane .
Chemical Reactivity
The compound’s reactivity is dominated by two functional groups:
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Epoxide Ring: Susceptible to nucleophilic attack (e.g., by amines or water), leading to ring-opening reactions.
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Nitrile Group: Can undergo hydrolysis to carboxylic acids or reduction to primary amines .
The spiro architecture imparts steric hindrance, moderating reaction kinetics compared to non-cyclic analogs.
Applications and Research Significance
Synthetic Intermediate
The compound serves as a versatile building block in organic synthesis:
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Pharmaceuticals: Spiro structures are prevalent in bioactive molecules targeting neurological disorders.
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Materials Science: Nitrile groups enhance thermal stability in polymers .
Biological Activity
While direct studies are scarce, structurally related spiro epoxides exhibit:
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